molecular formula C12H23NO3S B5648009 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(methylthio)acetyl]-4-piperidinol

(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(methylthio)acetyl]-4-piperidinol

Cat. No. B5648009
M. Wt: 261.38 g/mol
InChI Key: ANMQDDAGSXZYQH-ZYHUDNBSSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(methylthio)acetyl]-4-piperidinol" involves complex organic synthesis routes. For instance, the diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols, which share a similar structural framework, have been achieved from 1,3-dimethyl-4-piperidinone, highlighting the importance of controlling stereochemistry in the synthesis of such compounds (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

The molecular structure of compounds akin to "(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(methylthio)acetyl]-4-piperidinol" reveals a complex arrangement of atoms that confer specific properties. For example, the crystal and molecular structure analysis of related compounds such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate has shown the presence of hydrogen bonding and C-H…π interactions, which play a crucial role in stabilizing the molecular structure (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the piperidine core, such as catalysis in aromatic nucleophilic substitution reactions, underscore the reactivity of the piperidine moiety under various conditions (Consiglio et al., 1981). These reactions are influenced by the presence of substituents on the piperidine ring, which can affect the rate and outcome of the reactions.

properties

IUPAC Name

1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-2-methylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-10-8-13(11(14)9-17-3)6-4-12(10,15)5-7-16-2/h10,15H,4-9H2,1-3H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQDDAGSXZYQH-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-2-methylsulfanylethanone

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